molecular formula C9H10N4O B11182874 2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine

2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine

Cat. No.: B11182874
M. Wt: 190.20 g/mol
InChI Key: QZUUIGSYVSQKFJ-UHFFFAOYSA-N
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Description

2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is a heterocyclic compound that features both pyridine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of a suitable hydrazide with a nitrile oxide to form the oxadiazole ring. The reaction conditions often include the use of a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while nucleophilic substitution could introduce various alkyl or aryl groups onto the pyridine ring .

Scientific Research Applications

2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism by which 2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic rings. These interactions can modulate biological pathways, leading to the observed bioactivities .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)ethan-1-amine: This compound shares the pyridine moiety but lacks the oxadiazole ring.

    2-(Pyridin-4-yl)-1,2,4-oxadiazole: Similar in structure but with the pyridine ring in a different position.

Uniqueness

2-(5-(Pyridin-3-yl)-1,2,4-oxadiazol-3-yl)ethan-1-amine is unique due to the combination of the pyridine and oxadiazole rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)ethanamine

InChI

InChI=1S/C9H10N4O/c10-4-3-8-12-9(14-13-8)7-2-1-5-11-6-7/h1-2,5-6H,3-4,10H2

InChI Key

QZUUIGSYVSQKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=NO2)CCN

Origin of Product

United States

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